
4-Chloro-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Chloro-1H-pyrazole-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C4H3ClN2O2 and a molecular weight of 146.53 g/mol It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms
Mechanism of Action
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would need to be elucidated through further experimental studies.
Biochemical Pathways
Pyrazole derivatives have been found to be involved in various biochemical pathways, but the specific pathways influenced by this compound remain to be determined .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with a suitable β-dicarbonyl compound, followed by chlorination. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate can form a pyrazole intermediate, which is then chlorinated using thionyl chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and reagents is optimized to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization Reactions: It can be used as a building block in the synthesis of more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often with a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-1H-pyrazole-3-carboxylic acid derivatives, while oxidation can lead to the formation of pyrazole-3-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-1H-pyrazole-3-carboxylic acid has been explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds. Its applications include:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells, demonstrating a dose-dependent response with notable reductions in cell viability at higher concentrations .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. A study highlighted its potential use in developing new antibiotics, showing significant activity against resistant strains .
Agrochemical Applications
The compound serves as a precursor in the synthesis of agrochemicals, particularly herbicides and fungicides. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a candidate for developing selective herbicides.
Biochemical Research
In biochemical studies, this compound has been utilized to investigate various cellular processes:
- Cell Signaling Modulation : The compound influences key signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses. This modulation suggests its potential therapeutic role in treating inflammatory diseases .
- Gene Expression Regulation : Studies indicate that this compound can upregulate or downregulate genes involved in immune responses, highlighting its role as a potential therapeutic agent for conditions like rheumatoid arthritis and other inflammatory disorders .
Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial properties of various pyrazole derivatives, including this compound. The results demonstrated significant activity against multiple bacterial strains, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
Recent investigations into the anticancer effects of pyrazole derivatives revealed that this compound effectively inhibits cell proliferation in breast cancer cell lines (MDA-MB-231). The study noted a dose-dependent response with significant reductions in cell viability at higher concentrations, suggesting its potential utility in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with additional ethyl and methyl groups.
4-Chloro-1H-pyrazole-5-carboxylic acid: Lacks the carboxylic acid group at the 3-position.
3-Amino-4-chloropyrazole: Contains an amino group instead of a carboxylic acid.
Uniqueness
4-Chloro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Biological Activity
4-Chloro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 3-position. This compound has garnered interest for its potential biological activities, particularly in pharmaceutical applications. The following sections delve into its synthesis, biological activities, and relevant studies.
- Molecular Formula : CHClNO
- Molecular Weight : 146.53 g/mol
- Structure : A five-membered ring containing two nitrogen atoms and functional groups that influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Cyclization of hydrazinocarboxylic acids with α-halo ketones or nitriles.
- Reaction mechanisms involving acid chlorides and diamines, yielding various derivatives that may exhibit different biological activities .
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial activity against several strains, including Staphylococcus aureus . This suggests its potential as an antimicrobial agent in therapeutic applications.
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory pathways, indicating its potential use as an anti-inflammatory agent. Studies have suggested that it may influence various biochemical pathways associated with inflammation .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
1H-Pyrazole-3-carboxylic acid | No chlorine substitution | More polar, less reactive |
4-Methyl-1H-pyrazole-3-carboxylic acid | Methyl group instead of chlorine | Exhibits different biological activity |
4-Bromo-1H-pyrazole-3-carboxylic acid | Bromine substitution | Potentially more reactive than chlorine |
5-Amino-1H-pyrazole-3-carboxylic acid | Amino group at position five | Increased solubility and different reactivity |
This comparison highlights the unique characteristics imparted by the chlorine substituent on the biological activity of this compound compared to other pyrazoles.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of pyrazoles, including this compound:
- Antimicrobial Studies : In vitro assays demonstrated significant antibacterial effects against gram-positive bacteria, suggesting a mechanism that warrants further investigation for drug development.
- Inflammation Modulation : Experimental models indicated that this compound may inhibit pro-inflammatory cytokines, aligning with its proposed anti-inflammatory properties .
- Pharmacological Profiles : A review of pyrazole derivatives indicated a wide range of biological activities, supporting the hypothesis that this compound could be developed into therapeutic agents targeting various diseases .
Properties
IUPAC Name |
4-chloro-1H-pyrazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLUACWHRMUETA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343432 | |
Record name | 4-Chloro-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84547-87-5 | |
Record name | 4-Chloro-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84547-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLORO-1H-PYRAZOLE-3-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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